Phosphoric acid, dodecyl ester, sodium salt
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Overview
Description
Phosphoric acid, dodecyl ester, sodium salt is a chemical compound with the molecular formula C12H26NaO4P. It is a type of alkyl phosphate ester, where a dodecyl group (a 12-carbon chain) is esterified with phosphoric acid, and the resulting ester is neutralized with sodium. This compound is commonly used as a surfactant in various industrial and commercial applications due to its ability to reduce surface tension and enhance the mixing of different substances .
Mechanism of Action
Target of Action
Phosphoric acid, dodecyl ester, sodium salt, also known as Sodium dodecyl sulfate (SDS) or Sodium lauryl sulfate (SLS), is an anionic surfactant . The primary targets of this compound are the lipid bilayers of cell membranes . The compound’s hydrocarbon tail interacts with the lipid bilayer, while its polar “headgroup” interacts with the aqueous environment .
Mode of Action
This compound operates by reducing the surface tension of liquids . It aligns and aggregates with other molecules of the compound at the surface of liquids, thereby lowering the surface tension and allowing for easier spreading and mixing of the liquid . This property makes it an effective detergent and a key ingredient in many cleaning and hygiene products .
Pharmacokinetics
As a surfactant, it is known to have good water solubility , which can influence its bioavailability and distribution
Result of Action
The primary result of the action of this compound is the disruption of lipid bilayers, leading to the solubilization of oils and other substances. This makes it effective in cleaning applications . In higher concentrations, it can denature proteins, which can have various effects on cells and may contribute to its microbicidal activity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its effectiveness as a surfactant can be affected by the presence of other substances, the pH of the environment, and the temperature . Furthermore, it is biodegradable and may be hazardous to the environment, so water bodies should be given special attention .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, dodecyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with dodecanol (lauryl alcohol). The reaction typically involves heating phosphoric acid with dodecanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
H3PO4+C12H25OH→C12H25OPO3H2+H2O
The resulting ester is then neutralized with sodium hydroxide to form the sodium salt:
C12H25OPO3H2+NaOH→C12H25OPO3Na+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors where phosphoric acid and dodecanol are mixed and heated under controlled conditions. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, dodecyl ester, sodium salt undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield phosphoric acid and dodecanol.
Oxidation: The dodecyl group can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Phosphoric acid and dodecanol.
Oxidation: Various oxidized derivatives of the dodecyl group.
Substitution: New esters or phosphates depending on the nucleophile used
Scientific Research Applications
Phosphoric acid, dodecyl ester, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Utilized in pharmaceutical formulations to improve the bioavailability of active ingredients.
Industry: Commonly used in detergents, cleaning agents, and personal care products due to its surfactant properties
Comparison with Similar Compounds
Phosphoric acid, dodecyl ester, sodium salt can be compared with other alkyl phosphate esters, such as:
Phosphoric acid, octyl ester, sodium salt: Similar surfactant properties but with a shorter alkyl chain, leading to different solubility and emulsification characteristics.
Phosphoric acid, hexadecyl ester, sodium salt: Longer alkyl chain, providing enhanced hydrophobic interactions but potentially lower solubility in water.
Phosphoric acid, dodecyl ester, potassium salt: Similar structure but with potassium as the counterion, which can affect the ionic strength and solubility in different solvents
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it a versatile surfactant for various applications.
Properties
CAS No. |
7423-32-7 |
---|---|
Molecular Formula |
C12H27NaO4P |
Molecular Weight |
289.30 g/mol |
IUPAC Name |
disodium;dodecyl phosphate |
InChI |
InChI=1S/C12H27O4P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H2,13,14,15); |
InChI Key |
ZVVYVLPTTHGSPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.[Na] |
Key on ui other cas no. |
50957-96-5 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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